

What is the chemical structure of Azidomorphine?

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Compound of Interest

Compound Name: Azidomorphine

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An In-depth Technical Guide to the Chemical Structure of **Azidomorphine**

Introduction

Azidomorphine is a potent semi-synthetic opioid analgesic and a derivative of morphine.^[1] Structurally, it is characterized by the saturation of the 7,8-double bond and the substitution of the 6-hydroxy group with an azide group.^[1] This modification results in a significant increase in analgesic potency, with studies indicating it to be approximately 40 times more potent than morphine in vivo.^[1] This guide provides a detailed overview of the chemical structure, properties, and synthesis of **Azidomorphine**, tailored for researchers, scientists, and professionals in drug development.

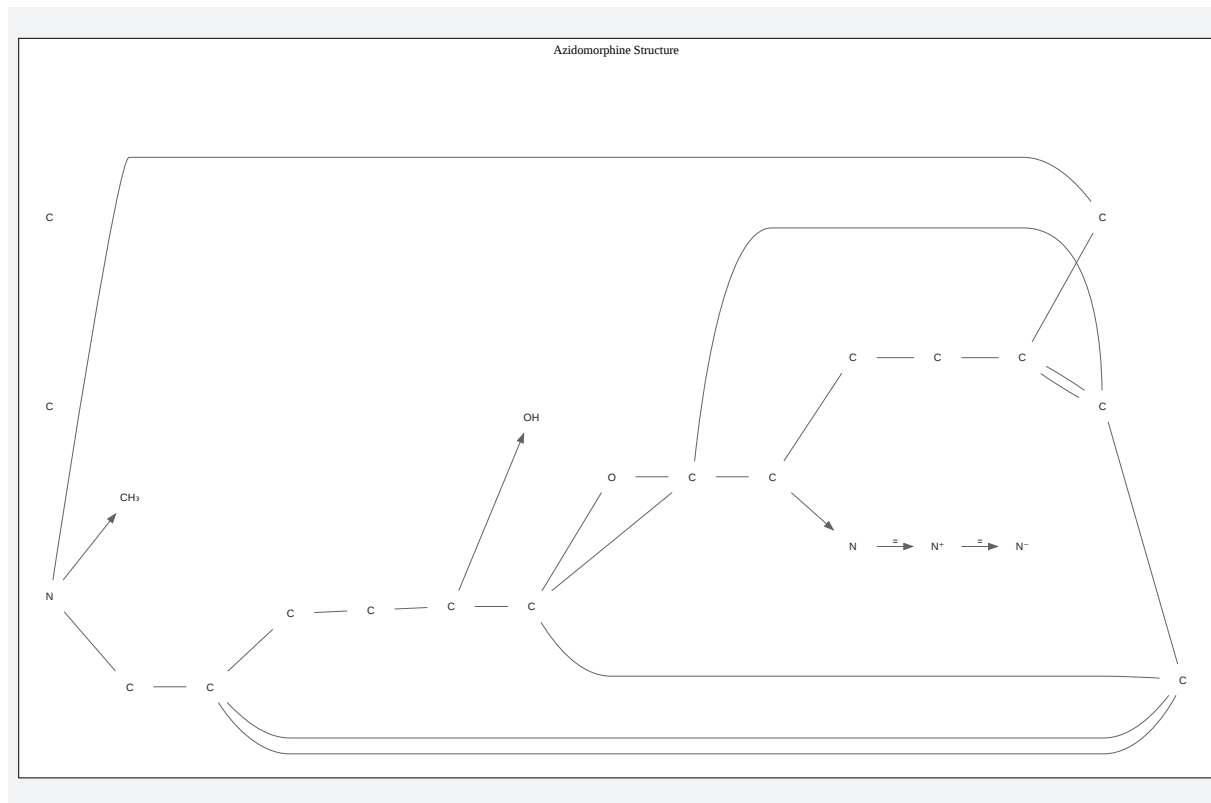
Chemical Structure and Properties

Azidomorphine's core structure is the morphinan skeleton, common to many opioids. The key distinguishing feature is the presence of an azide ($-N_3$) group at the 6 β position.

IUPAC Name: (6 β)-Azido-4,5- α -epoxy-17-methylmorphinan-3-ol^[1]

Chemical Formula: $C_{17}H_{20}N_4O_2$ ^[1]

Below is a diagram illustrating the chemical structure of **Azidomorphine**.



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Caption: 2D representation of the **Azidomorphine** chemical structure.

Physicochemical Data

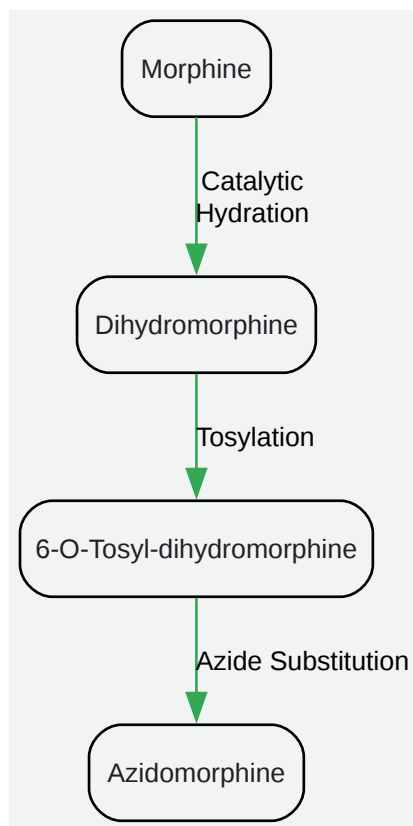
Quantitative data for **Azidomorphine** is summarized in the table below. While extensive experimental data on physical properties like melting and boiling points are not readily available in the cited literature, key identifiers and calculated properties are provided.

Property	Value	Reference
Molar Mass	312.373 g·mol ⁻¹	[1]
CAS Number	22952-87-0	[1]
PubChem CID	5488848	[1]
UNII	U973VU74ER	[1]
InChI Key	KZOKOEQTKWBKOK- XHQKLZHNSA-N	[1]

Experimental Protocols: Synthesis of Azidomorphine

The synthesis of **Azidomorphine** typically starts from morphine. The process involves two main transformations: the saturation of the 7,8-double bond and the substitution of the 6-hydroxyl group with an azide group. A general synthetic route is outlined below, based on reported methodologies.

General Synthetic Pathway



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Caption: Simplified workflow for the synthesis of **Azidomorphine** from Morphine.

Detailed Methodologies

Step 1: Hydrogenation of Morphine to Dihydromorphine This initial step involves the reduction of the 7,8-double bond of the morphine molecule.

- **Reactants:** Morphine, Hydrogen gas (H_2).
- **Catalyst:** A noble metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.
- **Solvent:** Typically a polar solvent like methanol or ethanol.
- **Procedure:** Morphine is dissolved in the chosen solvent, and the catalyst is added. The mixture is then subjected to a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete. The catalyst is subsequently removed by filtration.

Step 2: Tosylation of the 6-Hydroxy Group The hydroxyl group at the C6 position is converted into a better leaving group, typically a tosylate.

- **Reactants:** Dihydromorphine, p-Toluenesulfonyl chloride (TosCl).
- **Solvent and Base:** Pyridine is commonly used as both the solvent and the base to neutralize the HCl byproduct.
- **Procedure:** Dihydromorphine is dissolved in pyridine, and the solution is cooled. Tosyl chloride is added portion-wise while maintaining a low temperature. The reaction is then allowed to proceed at room temperature for several hours.

Step 3: Nucleophilic Substitution with Azide The tosylate group is displaced by an azide ion in an S_N2 reaction.

- **Reactants:** 6-O-Tosyl-dihydromorphine, Sodium azide (NaN_3).
- **Solvent:** A polar aprotic solvent such as Dimethylformamide (DMF), often with a small amount of water.
- **Procedure:** The tosylated intermediate is dissolved in the DMF/water mixture, and an excess of sodium azide is added. The reaction mixture is heated to drive the substitution. After completion, the product, **Azidomorphine**, is isolated and purified.

Pharmacological Profile

Azidomorphine primarily acts as a high-affinity agonist for the μ -opioid receptor.[2] Its binding affinity is reported to be significantly higher than that of morphine.[2] This enhanced affinity is believed to contribute to its increased analgesic potency. The effects of **Azidomorphine** are similar to those of morphine and include potent analgesia, sedation, and respiratory depression.[1] Some animal studies have suggested that **Azidomorphine** may have a slightly lower addiction liability compared to morphine.[1]

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References

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